Cas no 7537-08-8 (2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile)

2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile structure
7537-08-8 structure
Product Name:2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile
CAS No:7537-08-8
MF:C10H10FNO2
MW:195.190306186676
MDL:MFCD03411453
CID:981744
PubChem ID:606952
Update Time:2025-04-19

2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-3,4-dimethoxyphenyl)acetonitrile
    • 3,4-DIMETHOXY-2-FLUOROPHENYLACETONITRILE;2-fluorohomoveratronitrile;2-Fluoro-3,4-dimethoxyphenylacetonitrile;Benzylcynide,2-fluoro-3,4-dimethoxy;
    • SCHEMBL6356440
    • AKOS006277243
    • 7537-08-8
    • 3,4-Dimethoxy-2-fluorophenyl-acetonitrile
    • MB02733
    • (2-Fluoro-3,4-dimethoxyphenyl)acetonitrile
    • Benzylcynide, 2-fluoro-3,4-dimethoxy-
    • (2-Fluoro-3,4-dimethoxyphenyl)acetonitrile #
    • DTXSID90345770
    • 2-Fluoro-3,4-dimethoxyphenylacetonitrile
    • FT-0694163
    • DB-345978
    • MDL: MFCD03411453
    • Inchi: 1S/C10H10FNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3
    • InChI Key: IKBOOGBGEFEYIZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CC#N)OC)OC

Computed Properties

  • Exact Mass: 195.07000
  • Monoisotopic Mass: 195.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • PSA: 42.25000
  • LogP: 1.90898

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